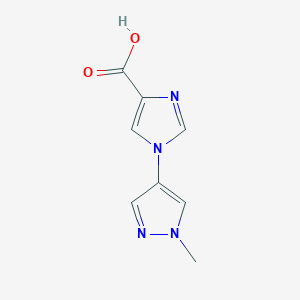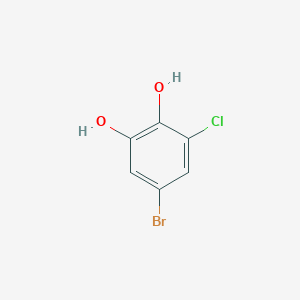
2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using methyl iodide to yield the desired thiazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields compared to conventional heating methods . This approach is particularly useful for scaling up the production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections and other diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole involves its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, disrupting their normal function and inhibiting fungal growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydrazinyl-4-(4-methoxyphenyl)-5-methylthiazole include other thiazole derivatives such as:
- 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-Hydrazinyl-4-methyl-5-(phenyldiazenyl)thiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific antifungal activity and the unique structural features that contribute to its high efficacy against Candida and Cryptococcus species . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-10(13-11(14-12)16-7)8-3-5-9(15-2)6-4-8/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCHHRILDEBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)
![5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2947955.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)







